6-(Pyrimidin-2-ylamino)hexanoic acid
Overview
Description
This compound has a molecular formula of C10H15N3O2 and a molecular weight of 209.24 g/mol. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 . Pyrimidine derivatives are known for their diverse biological activities and are widely used in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrimidin-2-ylamino)hexanoic acid involves the reaction of pyrimidine derivatives with hexanoic acid. One common method is the nucleophilic substitution reaction, where pyrimidine is reacted with hexanoic acid in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product . The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrimidin-2-ylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring undergoes substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
6-(Pyrimidin-2-ylamino)hexanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Pyrimidin-2-ylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This compound may also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound, which forms the basis for many derivatives.
2-Amino-4,6-dimethylpyrimidine: A derivative with similar biological activities.
4,6-Dichloropyrimidine: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
6-(Pyrimidin-2-ylamino)hexanoic acid is unique due to its specific structure, which combines the pyrimidine ring with a hexanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-(pyrimidin-2-ylamino)hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9(15)5-2-1-3-6-11-10-12-7-4-8-13-10/h4,7-8H,1-3,5-6H2,(H,14,15)(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTIDVUAPOIARF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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